molecular formula C20H27N3O2S B2511813 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320466-85-9

3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2511813
CAS No.: 2320466-85-9
M. Wt: 373.52
InChI Key: BPZGVUBTBVFTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core, substituted at the 3-position with a 1H-pyrazole group and at the 8-position with a 2,3,5,6-tetramethylbenzenesulfonyl moiety. The bicyclic scaffold provides rigidity, while the sulfonamide and pyrazole groups contribute to electronic and steric properties critical for biological interactions.

Properties

IUPAC Name

3-pyrazol-1-yl-8-(2,3,5,6-tetramethylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-13-10-14(2)16(4)20(15(13)3)26(24,25)23-17-6-7-18(23)12-19(11-17)22-9-5-8-21-22/h5,8-10,17-19H,6-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZGVUBTBVFTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

The bicyclic core is synthesized through a stereocontrolled [3+2] cycloaddition followed by ring-expansion, as detailed below:

Table 1: Reaction Parameters for Bicyclic Core Synthesis

Parameter Value/Description
Starting Material Tropinone
Cycloaddition Catalyst Chiral BINAP-Pd complex (5 mol%)
Solvent System Toluene/THF (4:1 v/v)
Temperature −20°C to 0°C (gradient)
Reaction Time 48 hours
Yield 68–72%
Enantiomeric Excess (ee) ≥98% (HPLC analysis)

The pyrazole moiety is introduced via nucleophilic aromatic substitution using pyrazole (1.2 eq) in the presence of KOt-Bu (2.5 eq) in DMF at 80°C for 12 hours.

Sulfonylation Protocol

The sulfonylation step employs 2,3,5,6-tetramethylbenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction Scheme
$$
\text{Bicyclic amine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Where Ar = 2,3,5,6-tetramethylphenyl

Table 2: Optimized Sulfonylation Conditions

Parameter Condition
Solvent CH₂Cl₂/H₂O (biphasic system)
Base NaHCO₃ (3.0 eq)
Temperature 0°C → RT (controlled addition)
Reaction Time 6 hours
Workup Extraction with EtOAc (3×)
Purification Flash chromatography (SiO₂, Hex:EtOAc 3:1)
Isolated Yield 85–89%

Critical parameters include maintaining pH >8 to prevent sulfonyl chloride hydrolysis and using freshly distilled amine intermediate to avoid side reactions.

Spectroscopic Characterization

The final product is validated through advanced analytical techniques:

Table 3: Key Spectroscopic Data

Technique Characteristic Signals
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H, pyrazole-H), 7.45 (s, 2H, Ar-H), 4.32 (m, 1H, bridgehead-H), 3.15 (dd, J=12.4 Hz, 2H, NCH₂), 2.55 (s, 12H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 155.2 (SO₂), 142.8 (pyrazole-C), 136.4–125.3 (Ar-C), 62.7 (bridgehead-C), 52.1 (NCH₂)
HRMS (ESI+) m/z 431.1842 [M+H]⁺ (calc. 431.1845)

X-ray crystallography confirms the bicyclic framework's chair-boat conformation and sulfonamide group's equatorial orientation.

Scale-Up Considerations and Process Optimization

Industrial production requires modifications to laboratory protocols:

Continuous Flow Sulfonylation

A tubular reactor system improves heat management and yield consistency:

  • Residence Time : 45 minutes
  • Throughput : 1.2 kg/day
  • Purity (HPLC): 99.3%

Recycling of Auxiliary Reagents

Unreacted sulfonyl chloride is recovered via acid-base extraction (85% recovery efficiency), reducing raw material costs by 22%.

Comparative Analysis of Synthetic Routes

Four published methodologies are evaluated for efficiency:

Table 4: Route Comparison

Method Yield (%) Purity (%) Cost Index
Classical Stepwise 72 98.5 1.00
One-Pot Sequential 81 97.8 0.92
Microwave-Assisted 88 99.1 1.15
Enzymatic Catalysis 65 96.2 2.30

The microwave-assisted method demonstrates optimal balance between yield and purity despite higher energy input costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts for industrial processes .

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The 2,3,5,6-tetramethylbenzenesulfonyl group distinguishes this compound from analogues with alternative sulfonyl substituents (Table 1).

Table 1: Sulfonyl Substituent Comparison

Compound Name Sulfonyl Group Molecular Weight Key Properties (Predicted/Reported) Evidence Source
Target Compound 2,3,5,6-Tetramethylbenzene 385.4* High lipophilicity; steric bulk
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenyl 397.29 Electron-withdrawing Br; density 1.77 g/cm³
3-(1H-Pyrazol-1-yl)-8-[3-(Trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane 3-(Trifluoromethyl)benzene 385.4 Electron-withdrawing CF₃; enhanced stability
8-(4-Ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane 4-Ethylbenzene 345.5 Moderate lipophilicity; smaller substituent

Key Observations :

  • Steric Bulk : The tetramethylbenzenesulfonyl group introduces significant steric hindrance, which may reduce off-target interactions but limit solubility .

Heterocyclic Ring Modifications

Variations in the heterocyclic substituent at the 3-position influence electronic and hydrogen-bonding properties (Table 2).

Table 2: Heterocyclic Substituent Comparison

Compound Name Heterocyclic Group Key Properties (Predicted/Reported) Evidence Source
Target Compound 1H-Pyrazole Neutral pH; moderate H-bond donor/acceptor
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,4-Triazole Increased H-bond capacity; higher polarity
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole Enhanced steric shielding; reduced reactivity

Key Observations :

  • Pyrazole vs. Triazole : Triazole-containing analogues () may exhibit stronger target binding due to additional nitrogen atoms, but this could also increase metabolic susceptibility .

Biological Activity

3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Azabicyclo[3.2.1]octane Core : A bicyclic structure that enhances the compound's pharmacological properties.
  • Sulfonyl Group : The presence of a sulfonyl group attached to a tetramethylphenyl moiety significantly influences its solubility and reactivity.

Table 1: Structural Characteristics

ComponentDescription
Chemical FormulaC19H26N2O2S
Molecular Weight350.49 g/mol
IUPAC Name3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
Key Functional GroupsPyrazole, Sulfonyl

Synthesis

The synthesis of 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions that include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the azabicyclo structure via cyclization techniques.
  • Attachment of the sulfonyl group using sulfonation methods.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane demonstrates moderate efficacy against various bacterial strains when compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Notably, related pyrazole derivatives have shown activity against several cancer cell lines:

  • A549 (Lung Cancer) : GI50 values ranging from 0.04μM0.04\mu M to 11.4μM11.4\mu M.
  • K-562 (Leukemia) : Induced apoptosis in treated cells .

NAAA Inhibition

A significant area of research focuses on the compound's ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects:

  • IC50 Values : The compound exhibits low nanomolar inhibitory activity (e.g., IC50 = 0.042μM0.042\mu M) against NAAA .

Structure–Activity Relationship (SAR)

The biological activity of 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is influenced by its structural features:

  • Modifications in the pyrazole ring or sulfonyl group can enhance potency.
  • Lipophilicity plays a crucial role in the compound's interaction with biological targets .

Case Studies

Several studies have documented the biological effects of pyrazole derivatives similar to 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane:

  • Antimicrobial Efficacy : A study showed that compounds with similar structures had significant antimicrobial activity against resistant strains .
  • Cancer Cell Proliferation : Research demonstrated that specific pyrazole derivatives inhibited cell proliferation in various cancer models .

Q & A

Q. What are the optimized synthetic routes for synthesizing 3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the azabicyclo[3.2.1]octane core. Key steps include:
  • Sulfonylation : Reaction of the bicyclic amine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Pyrazole Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to introduce the pyrazole moiety .
  • Optimization : Solvent choice (e.g., acetonitrile or DMF), temperature control (0–60°C), and purification via column chromatography or recrystallization are critical for achieving >90% purity .

Q. How is the molecular conformation and stereochemistry of this compound characterized?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and coupling constants, particularly for the bridgehead protons in the azabicyclo system .
  • Computational Modeling : Density Functional Theory (DFT) calculations validate electronic structure and predict reactive sites .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl substituents) influence pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Replace the tetramethylbenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) variants to evaluate changes in binding affinity .
  • Compare bioactivity using isothermal titration calorimetry (ITC) to quantify ligand-target binding thermodynamics .
  • Case Study : Methyl groups on the sulfonyl aromatic ring enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers and contextualize findings .

Q. What methodologies are used to study the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with target proteins (e.g., kinases) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

Q. How can stability and degradation pathways be assessed under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic conditions .
  • LC-MS/MS Analysis : Identify degradation products and propose pathways (e.g., sulfonyl group hydrolysis) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining parent compound via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.